Cotosudil dihydrochloride
Description
Properties
CAS No. |
1258832-72-2 |
|---|---|
Molecular Formula |
C16H23Cl2N3O2S |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
6-[[(2R)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride |
InChI |
InChI=1S/C16H21N3O2S.2ClH/c1-13-11-17-7-2-3-9-19(13)22(20,21)16-5-4-15-12-18-8-6-14(15)10-16;;/h4-6,8,10,12-13,17H,2-3,7,9,11H2,1H3;2*1H/t13-;;/m1../s1 |
InChI Key |
KSHARUQDBWSRFQ-FFXKMJQXSA-N |
Isomeric SMILES |
C[C@@H]1CNCCCCN1S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3.Cl.Cl |
Canonical SMILES |
CC1CNCCCCN1S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cotosudil dihydrochloride typically involves the reaction of isoquinoline derivatives with sulfonyl chloride compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cotosudil dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Cotosudil dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Cotosudil dihydrochloride exerts its effects by inhibiting the activity of Rho-associated protein kinase (ROCK). This inhibition leads to the modulation of various cellular processes, including cell contraction, motility, and proliferation. The compound targets the ROCK pathway, which is involved in regulating the cytoskeleton and cell shape .
Comparison with Similar Compounds
Similar Compounds
Netarsudil dihydrochloride: Another ROCK inhibitor used in the treatment of glaucoma and ocular hypertension.
Y-27632 dihydrochloride: A selective ROCK1 inhibitor with applications in cell biology and regenerative medicine.
Belumosudil: An orally available ROCK2 inhibitor with potential therapeutic effects in fibrotic diseases.
Uniqueness
Cotosudil dihydrochloride is unique due to its specific molecular structure and its ability to inhibit both ROCK1 and ROCK2 isoforms. This dual inhibition makes it a valuable tool in research and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing and characterizing Cotosudil dihydrochloride?
- Methodological Answer : Synthesis typically involves reacting the free base of Cotosudil with hydrochloric acid under controlled stoichiometric conditions (1:2 molar ratio for dihydrochloride formation) . Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (e.g., using methods similar to those for pseudoephedrine hydrochloride, with peak response comparisons) , and mass spectrometry for molecular weight verification. Thermogravimetric analysis (TGA) can assess stability under varying temperatures .
Q. Which analytical techniques are critical for evaluating the purity and stability of this compound in preclinical studies?
- Methodological Answer :
- Purity : HPLC with UV detection (e.g., 254 nm) using a C18 column and mobile phase gradients. Compare retention times and peak areas against reference standards .
- Stability : Accelerated stability studies under conditions like 40°C/75% relative humidity for 6 months. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) .
- Crystallinity : X-ray diffraction (XRD) to confirm salt form and polymorphic consistency .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Label containers with hazard warnings (e.g., "Suspected Carcinogen" if applicable) .
- Waste Disposal : Neutralize aqueous solutions with sodium bicarbonate before disposing in approved biohazard waste .
Advanced Research Questions
Q. How can researchers select and validate in vivo models for studying this compound’s pharmacokinetics and efficacy?
- Methodological Answer :
- Model Selection : Use disease-specific models (e.g., glaucoma models for intraocular pressure studies). Rodents are common for bioavailability assessments; primates may be needed for ocular tissue distribution due to anatomical similarities to humans .
- Dosing : Optimize via staggered administration (e.g., single vs. multiple doses) and measure plasma/tissue concentrations using LC-MS .
- Validation : Compare results with positive controls (e.g., existing Rho kinase inhibitors) and use statistical tools like ANOVA to confirm significance .
Q. What strategies resolve contradictions between in vitro and in vivo data for this compound’s mechanism of action?
- Methodological Answer :
- Troubleshooting Bioavailability : Assess solubility (via shake-flask method) and permeability (Caco-2 cell assays). Poor in vivo efficacy may stem from low solubility, necessitating formulation adjustments (e.g., nanocrystal technology) .
- Metabolite Interference : Identify active metabolites via hepatic microsome assays and quantify their contributions using pharmacokinetic modeling .
- Tissue-Specific Effects : Conduct ex vivo tissue analyses (e.g., immunohistochemistry for target enzyme inhibition in ocular tissues) .
Q. How do researchers optimize assay conditions to study this compound’s enzyme inhibition kinetics?
- Methodological Answer :
- Buffer Optimization : Test pH ranges (6.5–7.5) and ionic strengths to mimic physiological conditions. Use HEPES or phosphate buffers .
- Enzyme Activity Assays : Employ fluorescence-based assays (e.g., Rho kinase inhibition using ATP analogs) with Michaelis-Menten kinetics to calculate IC50 values .
- Negative Controls : Include controls with inactive analogs to isolate nonspecific effects .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals .
- Outlier Management : Apply Grubbs’ test to exclude anomalous data points. Use triplicate measurements to ensure reproducibility .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line pH and temperature sensors) during synthesis .
- Quality Control : Require Certificates of Analysis (CoA) with ≥99% purity and enforce strict acceptance criteria for impurities (e.g., ≤0.1% for any single unknown) .
Safety and Compliance
Q. What documentation is required for ethical approval of this compound studies involving animal models?
- Methodological Answer :
- Institutional Animal Care and Use Committee (IACUC) Submission : Include dose justification, humane endpoints, and anesthesia protocols .
- Acute Toxicity Data : Provide LD50 values from preliminary studies and cite analogous compounds (e.g., benzidine derivatives) if Cotosudil-specific data are lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
